1-Bromo-8-methylnaphthalene
Overview
Description
1-Bromo-8-methylnaphthalene is a chemical compound with the formula C11H9Br. It has a molecular weight of 221.093 .
Synthesis Analysis
The synthesis of this compound involves several steps. All reactions were performed in the appropriate oven-dried glass apparatus under a balloon of nitrogen gas (N2). Solvents were reagent grade and in most cases rigorously dried before use. Methylene chloride and THF were distilled from calcium hydride .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 1 bromine atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were monitored by TLC silica gel plates and visualized by UV light or panisaldehyde .Scientific Research Applications
Synthesis Processes
- Synthesis via Bromination and Methoxylation: Bromination of 2-methylnaphthalene at low temperatures produced 1-bromo-2-methylnaphthalene, which was then converted into 1-methoxy-2-methylnaphthalene through a reaction with sodium methoxide catalyzed by CuI (Wang Hai-yang, 2009).
- Diels-Alder Reaction for Synthesis: The compound was synthesized through a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, followed by a two-step deoxygenation process to yield 1-bromo-8-methylnaphthalene in high yields (E. O. Onyango et al., 2015).
Chemical Applications
- In Cycloaddition Reactions: The compound is used in cycloaddition reactions with singlet oxygen, leading to endoperoxides in a process influenced by substituent-dependent π-facial selectivity (W. Adam & M. Prein, 1994).
- In Fuel and Combustion Studies: 1-Methylnaphthalene is studied in the context of internal combustion engines as a tracer for mixture formation and temperature distributions, highlighting its stability under various conditions (Peter Fendt et al., 2020).
Material Science Applications
- Synthesis of Methylene-Bridged Pitches: Used in the synthesis of methylene-bridged pitches with high softening points, demonstrating unique properties like low viscosity near softening points and structural advantages for carbonaceous isotropic pitches (Chuanzhang Ge et al., 2015).
- In Hydrogenation Processes: It has a role in the hydrogenation of 1-methylnaphthalene to methyldecalins, showcasing a high conversion rate and potential applications in fuel processing technologies (B. Demirel & W. Wiser, 1996).
Analytical Chemistry Applications
- Phosphorescence Quenching for Metal Ion Sensing: It is used in the selective sensing of Cu(II) ions through dynamic phosphorescence quenching, highlighting its potential in environmental monitoring and analytical chemistry (Yu Wang et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
Generally, brominated compounds can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
For instance, they can be involved in the modification of proteins or nucleic acids, potentially affecting cellular processes .
Result of Action
Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-8-methylnaphthalene . Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of brominated compounds and thus their biological activity .
Properties
IUPAC Name |
1-bromo-8-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVRVGVJURUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401230 | |
Record name | 1-bromo-8-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33295-37-3 | |
Record name | 1-Bromo-8-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33295-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-8-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-8-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route used to produce 1-Bromo-8-methylnaphthalene?
A1: The research article [] describes a novel synthesis of this compound (and its regioisomer 1-Bromo-5-methylnaphthalene) utilizing a Diels-Alder reaction with 2-methylfuran and 3-bromobenzyne as starting materials. This method is significant because it provides a relatively mild and efficient route to obtain these specific brominated naphthalene derivatives. The use of lithium diisopropylamide (LDA) to generate the reactive benzyne intermediate under mild conditions is another notable aspect of this synthesis.
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